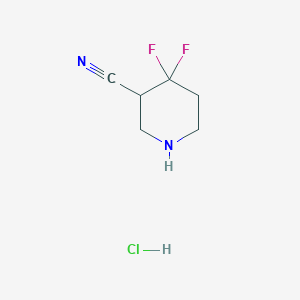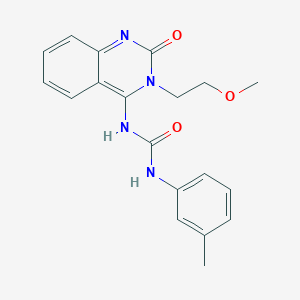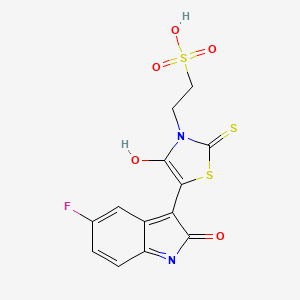
(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H9FN2O5S3 and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticancer Activity
One significant area of research involving (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid derivatives includes their application as carbonic anhydrase inhibitors with potential anticancer activity. Studies have demonstrated that certain derivatives exhibit inhibitory effects on carbonic anhydrase isoforms II and IX, which are associated with tumor growth. These compounds have shown promising anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines, with some derivatives inducing apoptosis in cancer cells through the intrinsic mitochondrial pathway (Eldehna et al., 2017).
Antibacterial Activity
Another area of research interest is the antibacterial activity of derivatives of this compound. Compounds synthesized with this chemical structure have demonstrated antibacterial effects, particularly against Gram-positive bacterial strains. This suggests potential for these derivatives in treating bacterial infections (Trotsko et al., 2018).
Environmental Monitoring and Luminescent Materials
Research has also explored the use of thiazolone-based zinc complexes derived from this compound for environmental monitoring. These complexes exhibit strong fluorescence emission, making them suitable for detecting acid/base vapor and toluene. Such properties highlight their potential application in the development of luminescent materials for environmental sensing (Lin et al., 2016).
Anticonvulsant Activity
Derivatives have also been studied for their central nervous system (CNS) depressant and anticonvulsant activities. This research is important for developing new treatments for seizures and epilepsy. Some derivatives have shown promising results in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests, indicating their potential as anticonvulsant agents (Nikalje et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, often target enzymes or receptors in the body. For example, they might inhibit or activate certain enzymes, or bind to specific receptors, altering their function .
Mode of Action
The compound might interact with its targets by forming bonds with specific amino acids in the enzyme or receptor. This could change the shape or activity of the target, leading to downstream effects .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, thereby altering the production of specific metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O5S3/c14-6-1-2-8-7(5-6)9(11(17)15-8)10-12(18)16(13(22)23-10)3-4-24(19,20)21/h1-2,5,18H,3-4H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOLYMFMHJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1F)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

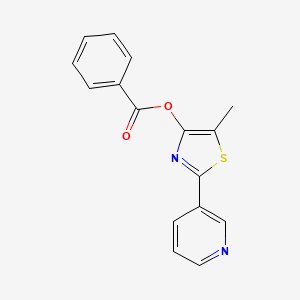
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
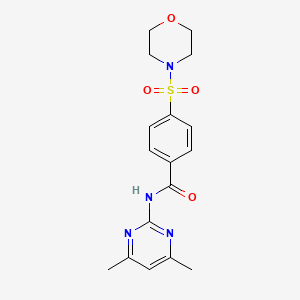
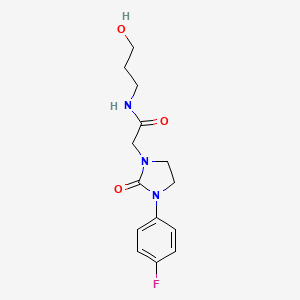
![N-(3,5-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2578934.png)

![N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2578938.png)
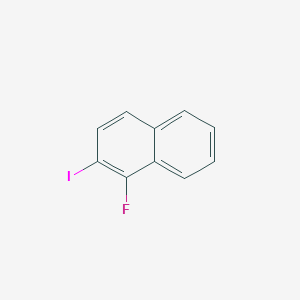
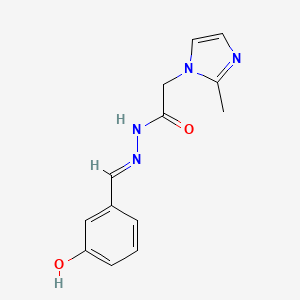
![Ethyl 4-[4-[[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2578941.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578944.png)
